molecular formula C21H30O4 B14789459 (10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B14789459
M. Wt: 346.5 g/mol
InChI Key: LCZBQMKVFQNSJR-ZYJWKOIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Deoxycortisol typically involves the hydroxylation of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 11β-hydroxylase (CYP11B1) . The process can be replicated in vitro using recombinant enzyme systems or whole-cell biotransformation assays .

Industrial Production Methods: Industrial production of 21-Deoxycortisol often employs biotechnological methods, utilizing microbial or yeast systems engineered to express the necessary enzymes. This approach ensures high yield and specificity .

Chemical Reactions Analysis

Types of Reactions: 21-Deoxycortisol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19-,20-,21-/m0/s1

InChI Key

LCZBQMKVFQNSJR-ZYJWKOIDSA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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